molecular formula C9H17NO3 B6315329 Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate CAS No. 1242187-12-7

Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate

Cat. No.: B6315329
CAS No.: 1242187-12-7
M. Wt: 187.24 g/mol
InChI Key: WLXZWNOGIHHQBQ-SECBINFHSA-N
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Description

Butyl ®-3-Aminotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a butyl group, an amino group, and a carboxylate group attached to a tetrahydrofuran ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl ®-3-Aminotetrahydrofuran-3-carboxylate typically involves the reaction of a suitable tetrahydrofuran derivative with butylamine. One common method is the esterification of 3-aminotetrahydrofuran-3-carboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Butyl ®-3-Aminotetrahydrofuran-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl ®-3-Aminotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Butyl ®-3-Aminotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Butyl ®-3-Aminotetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The carboxylate group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-Aminotetrahydrofuran-3-carboxylate: Similar structure but without the ® configuration.

    Ethyl ®-3-Aminotetrahydrofuran-3-carboxylate: Ethyl group instead of butyl.

    Methyl ®-3-Aminotetrahydrofuran-3-carboxylate: Methyl group instead of butyl.

Uniqueness

Butyl ®-3-Aminotetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry and the presence of a butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

butyl (3R)-3-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZWNOGIHHQBQ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@]1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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